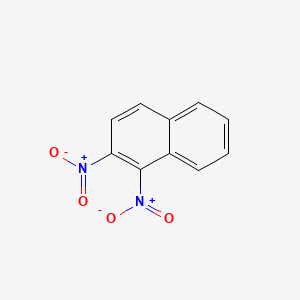
Praseodymium(III) bromide hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Praseodymium(III) bromide hydrate is a chemical compound with the formula PrBr₃·xH₂O. It is a crystalline compound consisting of praseodymium, a rare earth metal, and bromine, a halogen. This compound is typically green in color and is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Praseodymium(III) bromide hydrate can be synthesized through the reaction of praseodymium oxide or praseodymium carbonate with hydrobromic acid. The general reaction is as follows: [ \text{Pr}_2\text{O}_3 + 6\text{HBr} \rightarrow 2\text{PrBr}_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is often produced by reacting praseodymium metal with bromine gas. This method ensures a high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Praseodymium(III) bromide hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form praseodymium(IV) compounds.
Reduction: It can be reduced to praseodymium(II) compounds under specific conditions.
Substitution: It can participate in substitution reactions where bromine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen exchange reactions using halide salts like sodium chloride or potassium iodide.
Major Products:
Oxidation: Praseodymium(IV) oxide.
Reduction: Praseodymium(II) bromide.
Substitution: Praseodymium(III) chloride or praseodymium(III) iodide.
Aplicaciones Científicas De Investigación
Praseodymium(III) bromide hydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for other praseodymium compounds.
Biology: Employed in biochemical research for studying enzyme activities and protein interactions.
Medicine: Investigated for potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of high-performance magnets, optical materials, and electronic devices
Mecanismo De Acción
The mechanism of action of praseodymium(III) bromide hydrate involves its ability to interact with various molecular targets. In catalytic applications, it acts by providing a surface for reactants to adsorb and react, thereby lowering the activation energy of the reaction. In biological systems, it can bind to specific proteins or enzymes, altering their structure and function .
Comparación Con Compuestos Similares
Praseodymium(III) bromide hydrate can be compared with other praseodymium halides such as praseodymium(III) chloride and praseodymium(III) iodide:
Praseodymium(III) chloride (PrCl₃): Similar in structure but has different reactivity and solubility properties.
Praseodymium(III) iodide (PrI₃): More reactive due to the larger atomic radius of iodine compared to bromine.
Praseodymium(III) fluoride (PrF₃): Less hygroscopic and more stable under atmospheric conditions.
This compound is unique due to its specific reactivity and hygroscopic nature, making it suitable for specialized applications in various fields.
Propiedades
IUPAC Name |
praseodymium(3+);tribromide;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.H2O.Pr/h3*1H;1H2;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMZJPMVOCFMPN-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Br-].[Br-].[Br-].[Pr+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2OPr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
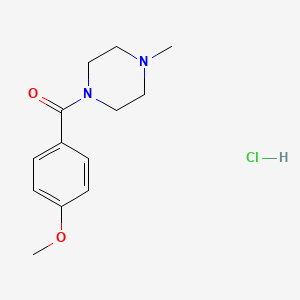

![phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B6595304.png)
![2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine](/img/structure/B6595312.png)

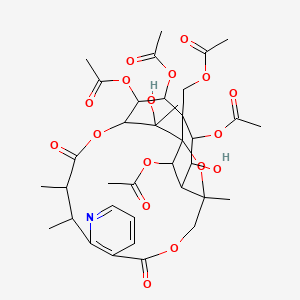
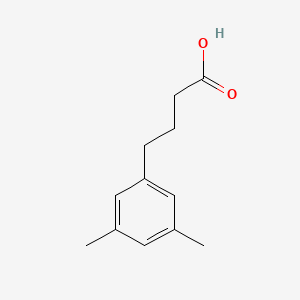
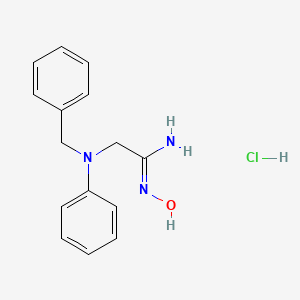

![chlorocobalt(1+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;piperidin-1-ide](/img/structure/B6595369.png)
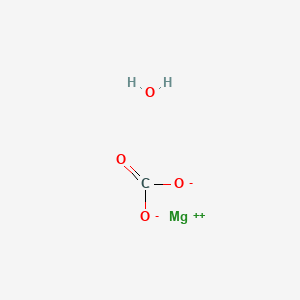
![Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl-](/img/structure/B6595376.png)
